Cas no 725217-57-2 (5-1-(4-Chloro-3-methylphenoxy)ethyl-4-ethyl-4H-1,2,4-triazole-3-thiol)
5-1-(4-Chloro-3-methylphenoxy)ethyl-4-ethyl-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 5-(1-(4-Chloro-3-methylphenoxy)ethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- 3-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
- 3H-1,2,4-Triazole-3-thione,5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-2,4-dihydro-
- 5-[1-(4-Chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- ART-CHEM-BB B018183
- AC1MQDC4
- ALBB-003501
- BBL017438
- CTK6E9115
- MolPort-001-593-151
- STK448096
- DTXSID40392138
- AKOS003325714
- 725217-57-2
- CS-0322557
- AKOS017259149
- MFCD04138042
- VS-06160
- 5-1-(4-Chloro-3-methylphenoxy)ethyl-4-ethyl-4H-1,2,4-triazole-3-thiol
-
- MDL: MFCD04138042
- Inchi: 1S/C13H16ClN3OS/c1-4-17-12(15-16-13(17)19)9(3)18-10-5-6-11(14)8(2)7-10/h5-7,9H,4H2,1-3H3,(H,16,19)
- InChI Key: YXZVMCVOVBHZIZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C)OC(C)C1=NNC(N1CC)=S
Computed Properties
- Exact Mass: 297.07000
- Monoisotopic Mass: 297.07
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 69Ų
Experimental Properties
- Density: 1.31
- Boiling Point: 395.2°C at 760 mmHg
- Flash Point: 192.8°C
- Refractive Index: 1.624
- PSA: 78.74000
- LogP: 3.68850
5-1-(4-Chloro-3-methylphenoxy)ethyl-4-ethyl-4H-1,2,4-triazole-3-thiol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-1-(4-Chloro-3-methylphenoxy)ethyl-4-ethyl-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C369393-100mg |
5-[1-(4-Chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol |
725217-57-2 | 100mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C369393-500mg |
5-[1-(4-Chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol |
725217-57-2 | 500mg |
$ 210.00 | 2022-04-01 | ||
| TRC | C369393-1g |
5-[1-(4-Chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol |
725217-57-2 | 1g |
$ 320.00 | 2022-04-01 | ||
| abcr | AB214125-1 g |
5-[1-(4-Chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol; 95% |
725217-57-2 | 1g |
€217.60 | 2023-05-06 | ||
| abcr | AB214125-5 g |
5-[1-(4-Chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol; 95% |
725217-57-2 | 5g |
€723.20 | 2023-05-06 | ||
| abcr | AB214125-1g |
5-[1-(4-Chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, 95%; . |
725217-57-2 | 95% | 1g |
€230.10 | 2025-04-16 | |
| abcr | AB214125-5g |
5-[1-(4-Chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, 95%; . |
725217-57-2 | 95% | 5g |
€749.60 | 2025-04-16 | |
| Chemenu | CM114756-1g |
5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol |
725217-57-2 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM114756-5g |
5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol |
725217-57-2 | 95% | 5g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y1255621-1g |
5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol |
725217-57-2 | 95% | 1g |
$185 | 2024-06-06 |
5-1-(4-Chloro-3-methylphenoxy)ethyl-4-ethyl-4H-1,2,4-triazole-3-thiol Suppliers
5-1-(4-Chloro-3-methylphenoxy)ethyl-4-ethyl-4H-1,2,4-triazole-3-thiol Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Additional information on 5-1-(4-Chloro-3-methylphenoxy)ethyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Introduction to 5-1-(4-Chloro-3-methylphenoxyethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS No: 725217-57-2)
5-1-(4-Chloro-3-methylphenoxyethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 725217-57-2, represents a unique structural motif that combines a triazole ring with an ethylthiol side chain, further functionalized by a phenoxyethyl group. The presence of both chloro and methyl substituents on the aromatic ring introduces additional reactivity, making this molecule a promising candidate for further derivatization and application in drug discovery.
The compound's structure is particularly intriguing due to its potential biological activity. The triazole core is a well-known pharmacophore that has been extensively studied for its antimicrobial and antifungal properties. The thiol group at the 3-position of the triazole ring can participate in various chemical reactions, including disulfide bond formation and thiol-disulfide exchange processes, which are crucial in many biological pathways. Additionally, the phenoxyethyl side chain can serve as a linker to attach other pharmacophoric units or to enhance solubility and bioavailability.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for therapeutic applications. The combination of a triazole ring with other functional groups has led to the discovery of several bioactive molecules. For instance, derivatives of 1,2,4-triazole have shown promise in treating inflammatory diseases and infections. The ethylthiol moiety in 5-1-(4-Chloro-3-methylphenoxyethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol may contribute to its interaction with biological targets by forming hydrogen bonds or participating in redox processes.
The chloro and methyl substituents on the aromatic ring are strategically positioned to influence the electronic properties of the molecule. These substituents can modulate the reactivity of the triazole ring and the overall molecule's interaction with biological systems. For example, electron-withdrawing groups like chlorine can enhance the electrophilicity of certain positions on the triazole ring, facilitating nucleophilic substitution reactions. This property makes the compound a versatile building block for synthesizing more complex molecules.
The synthesis of 5-1-(4-Chloro-3-methylphenoxyethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 4-chloro-3-methylphenol and ethylthiol derivatives. These intermediates are then coupled to form the phenoxyethyl side chain, which is subsequently attached to the triazole ring via nucleophilic substitution or other suitable reaction mechanisms.
The role of computational chemistry in designing and optimizing synthetic routes cannot be overstated. Molecular modeling techniques have been employed to predict the reactivity and stability of intermediates and products. These predictions help chemists make informed decisions about reaction conditions and potential pitfalls during synthesis. Additionally, computational methods have been used to explore different structural analogs of 5-1-(4-Chloro-3-methylphenoxyethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, providing insights into how structural modifications might affect biological activity.
In terms of biological activity, preliminary studies suggest that this compound may exhibit properties similar to those of known antimicrobial agents. The triazole ring is known to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The thiol group could potentially target sulfhydryl-rich proteins or enzymes involved in bacterial growth regulation. Furthermore, the phenoxyethyl side chain might enhance membrane permeability or facilitate cellular uptake.
The potential applications of 5-1-(4-Chloro-3-methylphenoxyxyethyl)-4-ethyl-4H-1,2,4--triazole--3--thio extend beyond antimicrobial applications. Its unique structure makes it a valuable scaffold for developing drugs targeting other diseases such as cancer or neurodegenerative disorders. For example, modifications to the phenoxyethyl side chain could introduce new binding interactions with specific protein targets involved in these diseases.
The safety profile of this compound is another critical aspect that needs thorough investigation. While it shares structural similarities with known bioactive molecules, its novel combination of functional groups necessitates rigorous toxicological studies. These studies will help determine its metabolic pathways, potential side effects, and overall safety for therapeutic use. In vitro assays can provide initial insights into its toxicity profile before moving on to in vivo experiments.
The development of new pharmaceuticals is often a lengthy and complex process involving multiple stages from discovery to commercialization. However, compounds like 5-1-(
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